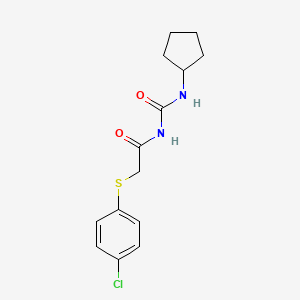![molecular formula C13H11BrN4O3 B7477079 [2-(2-Bromoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477079.png)
[2-(2-Bromoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Bromoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug design, and biological research. The compound is synthesized using a simple and efficient method, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of [2-(2-Bromoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. The compound has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal side effects in animal studies. The compound has also been shown to have good bioavailability, meaning that it can be easily absorbed and distributed throughout the body. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [2-(2-Bromoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate is its ease of synthesis, making it a cost-effective compound for large-scale production. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, further studies are needed to fully understand the potential limitations of the compound.
Zukünftige Richtungen
There are several potential future directions for the research of [2-(2-Bromoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate. One direction is to further investigate the compound's potential as a cancer drug candidate and to explore its effectiveness in combination with other drugs. Another direction is to study the compound's potential as an antibiotic and to explore its effectiveness against different types of bacteria and fungi. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.
Synthesemethoden
The synthesis of [2-(2-Bromoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate involves the reaction of 2-bromoaniline with ethyl acetoacetate followed by the addition of 3-aminopyrazine-2-carboxylic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as ethanol. The yield of the compound is high, making it a cost-effective method for large-scale production.
Wissenschaftliche Forschungsanwendungen
[2-(2-Bromoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug design. The compound has shown promising results in inhibiting the growth of cancer cells and has been identified as a potential drug candidate for the treatment of various types of cancer. In addition, the compound has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
[2-(2-bromoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O3/c14-8-3-1-2-4-9(8)18-10(19)7-21-13(20)11-12(15)17-6-5-16-11/h1-6H,7H2,(H2,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLAMNKNWQIXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C2=NC=CN=C2N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477003.png)
![[2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7477011.png)
![4-[[2-Morpholin-4-yl-5-(trifluoromethyl)phenyl]iminomethyl]benzene-1,3-diol](/img/structure/B7477019.png)

![4-[(2-Methoxy-4-piperidin-1-ylsulfonylphenyl)iminomethyl]benzonitrile](/img/structure/B7477026.png)
![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7477035.png)
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(benzotriazol-1-yl)acetate](/img/structure/B7477039.png)
![3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7477044.png)
![N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-methylacetamide](/img/structure/B7477055.png)
![Phenyl-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl]phenyl]methanone](/img/structure/B7477086.png)
![[1-(3-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7477090.png)


![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone](/img/structure/B7477108.png)